

The Interplay of NSC45586 and FOXO1: A Technical Guide

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Compound of Interest

Compound Name: NSC45586

Cat. No.: B10825447

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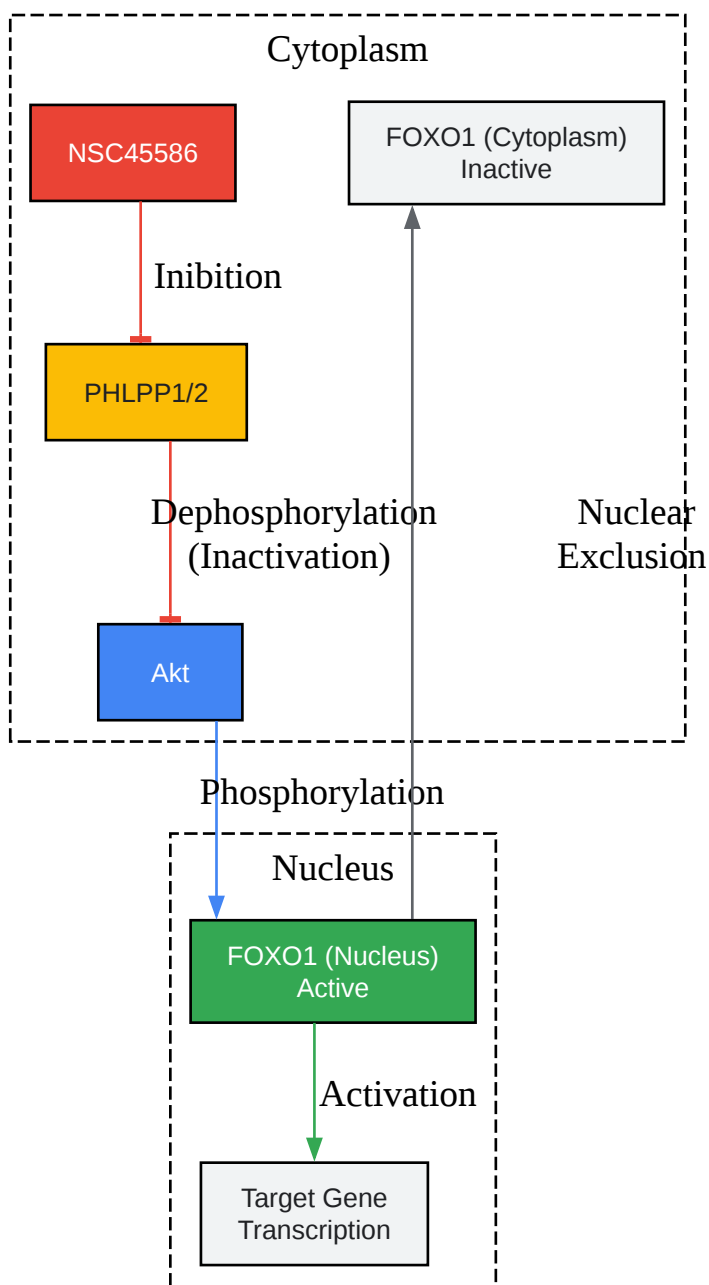
For Researchers, Scientists, and Drug Development Professionals

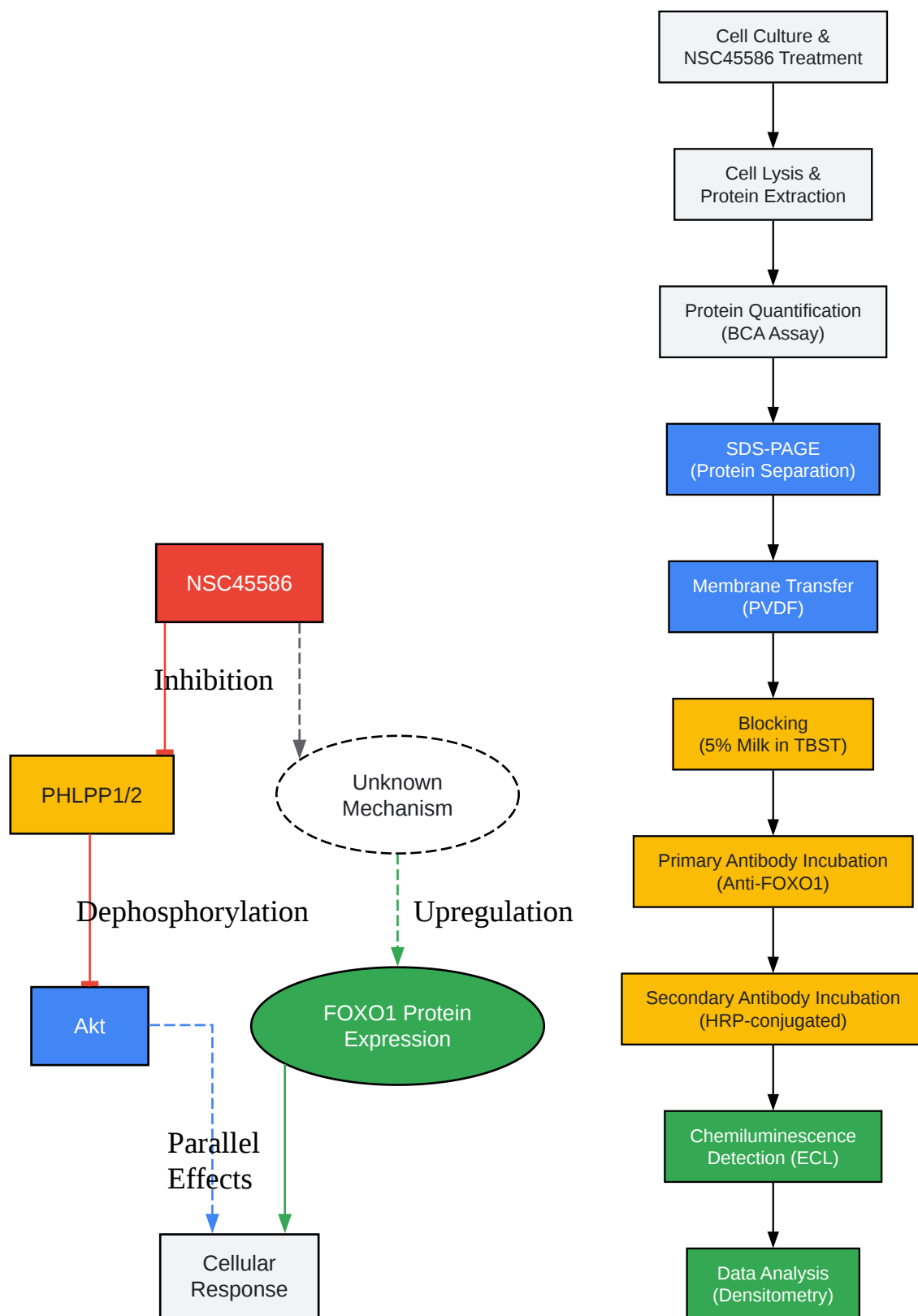
This technical guide provides an in-depth analysis of the small molecule **NSC45586** and its modulatory effects on the Forkhead Box O1 (FOXO1) transcription factor. **NSC45586** is primarily recognized as an inhibitor of the PH Domain and Leucine-rich Repeat Protein Phosphatase (PHLPP) family, which are key negative regulators of the Akt signaling pathway. The relationship between **NSC45586** and FOXO1 is complex, involving both the canonical PHLPP/Akt signaling axis and potentially other, less understood mechanisms. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways and workflows to facilitate further research and drug development efforts.

Core Signaling Pathway: PHLPP, Akt, and FOXO1

The canonical signaling pathway initiated by PHLPP inhibition provides a foundational context for understanding the effects of **NSC45586**. PHLPP isoforms (PHLPP1 and PHLPP2) are phosphatases that directly dephosphorylate and inactivate the serine/threonine kinase Akt.^[1] Akt, in turn, is a primary negative regulator of FOXO1. When active, Akt phosphorylates FOXO1 at key serine/threonine residues, leading to its association with 14-3-3 proteins, subsequent exclusion from the nucleus, and eventual proteasomal degradation.^{[2][3][4]} This prevents FOXO1 from binding to DNA and transcribing its target genes, which are involved in processes like apoptosis and cell cycle arrest.

NSC45586, by inhibiting PHLPP, is expected to increase Akt phosphorylation and activity.^{[5][6]} Consequently, this should lead to an increase in FOXO1 phosphorylation and a decrease in its transcriptional activity.





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Phone: (601) 213-4426

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